molecular formula C16H21ClN2O B555372 Leucine 2-naphthylamide hydrochloride CAS No. 893-36-7

Leucine 2-naphthylamide hydrochloride

Cat. No. B555372
CAS RN: 893-36-7
M. Wt: 292.8 g/mol
InChI Key: HTHKKWZMEVJWQF-RSAXXLAASA-N
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Description

Leucine 2-naphthylamide hydrochloride is a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . It is often used in laboratory research purposes .


Molecular Structure Analysis

The molecular formula of Leucine 2-naphthylamide hydrochloride is C16H20N2O·HCl . Its molecular weight is 292.80 . The SMILES string representation is Cl [H].CC (C)C [C@H] (N)C (=O)Nc1ccc2ccccc2c1 .


Physical And Chemical Properties Analysis

Leucine 2-naphthylamide hydrochloride appears as a white to almost white powder or crystal . It is soluble in water . The specific rotation [a]20/D is +88.0 to +92.0 deg (C=1, H2O) .

Scientific Research Applications

  • Colorimetric Determination of Leucine Aminopeptidase Activity : Leucine 2-naphthylamide hydrochloride is used as a colorimetric substrate for determining leucine aminopeptidase activity. Its enzymatic hydrolysis produces β-naphthylamine, which can be quantified colorimetrically. This has been applied in studies to investigate enzyme kinetics and distribution in mammalian tissues, and for serum enzyme determinations (Green et al., 1955).

  • Histochemical Localization of Enzymes : It is used in histochemical methods for localizing leucine aminopeptidase in tissue samples, improving the visualization of enzyme activity in various tissues (Nachlas et al., 1960).

  • Clinical Value in Serum Assays : The hydrolysis of Leucine 2-naphthylamide hydrochloride in serum assays provides clinical insights. It has been used to evaluate conditions like infectious hepatitis and biliary obstruction, helping in distinguishing between different enzymes responsible for substrate hydrolysis (Banks et al., 1960).

  • Enzyme Assays in Complex Matrices : It is utilized in chromatographic methods for determining leucine aminopeptidase activity in complex matrices like serum and urine, enhancing the precision and sensitivity of enzyme activity measurement (Xiong et al., 2003).

  • Study of Enzymatic Activity in Pests : This compound is employed in spectrophotometric assays to study the enzymatic activity of leucine aminopeptidase in pests like the sugarcane giant borer, aiding in the understanding of pest physiology and potentially in the development of pest control strategies (Valencia et al., 2014).

  • Investigations into Specific Enzymes in Human Serum : The use of Leucine 2-naphthylamide hydrochloride has facilitated the study of specific enzymes in human serum, such as the investigation into the relationship between serum enzyme levels and diseases like carcinoma (O'Connell & Winzler, 1963).

Safety And Hazards

Leucine 2-naphthylamide hydrochloride is intended for laboratory research purposes and is not for drug or household use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHKKWZMEVJWQF-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237606
Record name Leucine 2-naphthylamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucine 2-naphthylamide hydrochloride

CAS RN

893-36-7
Record name Pentanamide, 2-amino-4-methyl-N-2-naphthalenyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine 2-naphthylamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine 2-naphthylamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-2-naphthylvaleramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE 2-NAPHTHYLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5484D61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Däppen, G Rihs, CW Mayer - Chirality, 1990 - Wiley Online Library
(R,S)‐N‐Acetyl‐leucine‐2‐naphthylamide can be resolved into its enantiomers on a (S)‐DNBLeucine chiral stationary phase. The mechanism of this separation was investigated using …
Number of citations: 9 onlinelibrary.wiley.com
J Chayen, DM Gilbert, WR Robertson… - Journal of …, 1980 - Taylor & Francis
… leucine 2-naphthylamide hydrochloride (Sigma) 80 mg dissolved in 10 ml of distilled water. The pH was adjusted to pH 6.5 and the medium warmed to 37OC. just before the solution …
Number of citations: 16 www.tandfonline.com
O Ohtani, K Fukuyama, WL Epstein - Biochimica et Biophysica Acta (BBA) …, 1982 - Elsevier
Cysteine proteinase inhibitors isolated from rat and human epidermis were purified to homogeneity and had isoelectric points of pH 4.31 and pH 5.10, respectively. Both inhibitors …
Number of citations: 16 www.sciencedirect.com
M Pagano, R Engler - FEBS letters, 1984 - Wiley Online Library
HMrα 2 CPI was found to be an inhibitor of human liver cathepsin H by the measurement of the dissociation constant (K i ), the association rate constant (k 1 ) and the dissociation rate …
Number of citations: 10 febs.onlinelibrary.wiley.com
M Pagano, R Engler - FEBS Letters, 1984 - Wiley Online Library
Number of citations: 2
JB Jahnel, B Mahlich… - Acta hydrochimica et …, 1994 - Wiley Online Library
Die vorliegenden Untersuchungen zeigen den Einfluß von vier ausgewählten isolierten Huminstoffen (HS) auf die Enzymaktivität (EA) des proteolytischen Enzyms Pronase E. Die EA …
Number of citations: 6 onlinelibrary.wiley.com
JB Jahnel, B Mahlich, FH Frimmel - Grundwasser
Number of citations: 0

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